molecular formula C10H15ClN2 B3419286 4-(Piperidin-2-yl)pyridine hydrochloride CAS No. 1402672-48-3

4-(Piperidin-2-yl)pyridine hydrochloride

Cat. No.: B3419286
CAS No.: 1402672-48-3
M. Wt: 198.69 g/mol
InChI Key: KSRKXXXJJOFHIY-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)pyridine hydrochloride is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Piperidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The piperidine ring often interacts with the active site of enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-2-yl)pyridine hydrochloride is unique due to its dual nitrogen-containing rings, which provide a versatile framework for the development of bioactive compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-piperidin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h4-5,7-8,10,12H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKXXXJJOFHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-49-6, 1402672-48-3
Record name Pyridine, 4-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-2-yl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyridine hydrochloride
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4-(Piperidin-2-yl)pyridine hydrochloride
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4-(Piperidin-2-yl)pyridine hydrochloride
Reactant of Route 6
4-(Piperidin-2-yl)pyridine hydrochloride

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